Ortho-Methyl Steric Effect on α-Chymotrypsin Inhibition
The ortho‑methyl group on the phenyl ring of 1‑cyclooctyl‑3‑(2‑methylphenyl)urea introduces steric hindrance near the urea carbonyl, restricting the accessible conformational space relative to the meta‑ and para‑methyl isomers. In a systematic SAR study of N‑phenylurea α‑chymotrypsin inhibitors, the ortho‑methyl substituted analog N‑(2‑methylphenyl)‑2‑oxo‑1‑pyrrolidinecarboxamide was the most active inhibitor in the series, demonstrating that ortho substitution can be optimal for this target class [1]. This positional effect is not predictable a priori, making the 2‑methylphenyl isomer a distinct chemical entity for screening.
| Evidence Dimension | α-Chymotrypsin inhibitory activity (positional isomer comparison) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for 1‑cyclooctyl‑3‑(2‑methylphenyl)urea |
| Comparator Or Baseline | N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide: most active inhibitor vs. meta- and para-methyl analogs |
| Quantified Difference | Ortho > meta ≈ para (rank-order only; quantitative values not reported for the urea series) |
| Conditions | α-Chymotrypsin enzyme inhibition assay (BRENDA literature summary) |
Why This Matters
The ortho-methyl substitution pattern is not a generic replacement; it can confer superior target engagement in serine protease inhibition, making this isomer a required screening candidate rather than an interchangeable analog.
- [1] BRENDA Enzyme Database. Literature summary for α-chymotrypsin (EC 3.4.21.1): N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide most active inhibitor. https://www.brenda-enzymes.org. View Source
